5-amino-N-(4-chlorobenzyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 5-amino-N-(4-chlorobenzyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 951900-05-3
VCID: VC7216572
InChI: InChI=1S/C18H18ClN5O2/c1-2-26-15-9-7-14(8-10-15)24-17(20)16(22-23-24)18(25)21-11-12-3-5-13(19)6-4-12/h3-10H,2,11,20H2,1H3,(H,21,25)
SMILES: CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)Cl)N
Molecular Formula: C18H18ClN5O2
Molecular Weight: 371.83

5-amino-N-(4-chlorobenzyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

CAS No.: 951900-05-3

VCID: VC7216572

Molecular Formula: C18H18ClN5O2

Molecular Weight: 371.83

* For research use only. Not for human or veterinary use.

5-amino-N-(4-chlorobenzyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide - 951900-05-3

Description

Triazole derivatives are a class of heterocyclic compounds containing a five-membered ring with three nitrogen atoms. These compounds are widely studied due to their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antifungal properties. The specific compound "5-amino-N-(4-chlorobenzyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide" belongs to the 1,2,3-triazole subclass, which is particularly known for its stability and bioactivity.

Antimicrobial Activity

Triazole derivatives often show strong antimicrobial properties. The presence of a chlorobenzyl group may enhance lipophilicity and cell membrane permeability, making this compound a candidate for antibacterial or antifungal studies.

Anticancer Potential

The combination of electron-donating (ethoxy) and electron-withdrawing (chloro) groups on aromatic rings has been linked to cytotoxic activity against cancer cells. The carboxamide group might also facilitate hydrogen bonding with biological targets such as enzymes or receptors.

Synthesis Pathways

The synthesis of such triazole derivatives typically involves:

  • Click Chemistry: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is commonly used to construct the triazole ring.

  • Substitution Reactions: Functional groups like chlorobenzyl and ethoxyphenyl can be introduced through nucleophilic substitution or coupling reactions.

  • Amidation: The carboxamide group can be formed by reacting an amine with a carboxylic acid derivative.

Analytical Characterization

To confirm the structure and purity of the compound, analytical techniques such as:

  • NMR Spectroscopy: For proton (1^1H) and carbon (13^13C) analysis.

  • Mass Spectrometry (MS): To determine molecular weight.

  • Infrared Spectroscopy (IR): To identify functional groups.

  • X-ray Crystallography: For precise structural determination.

Applications in Drug Design

The compound's structural features make it suitable for drug design targeting:

  • Bacterial infections resistant to traditional antibiotics.

  • Cancer therapies focusing on receptor-specific inhibitors.

  • Inflammatory diseases requiring selective enzyme inhibitors.

CAS No. 951900-05-3
Product Name 5-amino-N-(4-chlorobenzyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
Molecular Formula C18H18ClN5O2
Molecular Weight 371.83
IUPAC Name 5-amino-N-[(4-chlorophenyl)methyl]-1-(4-ethoxyphenyl)triazole-4-carboxamide
Standard InChI InChI=1S/C18H18ClN5O2/c1-2-26-15-9-7-14(8-10-15)24-17(20)16(22-23-24)18(25)21-11-12-3-5-13(19)6-4-12/h3-10H,2,11,20H2,1H3,(H,21,25)
Standard InChIKey HPXBNZPBHJZYRM-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)Cl)N
Solubility not available
PubChem Compound 17014891
Last Modified Aug 19 2023

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